molecular formula C13H14ClN3O2 B11847133 Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11847133
M. Wt: 279.72 g/mol
InChI Key: NVYPELSIJDJQDT-UHFFFAOYSA-N
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Description

Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common method starts with the key starting material, methyl 2,4-dichloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. This compound undergoes a hydrodechlorination reaction using zinc dust in solvents such as isopropyl alcohol or ethanol, followed by the addition of acetic acid under a nitrogen atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of eco-friendly and green chemistry principles. For example, the use of non-hazardous and renewable solvents like ethanol and dimethyl sulfoxide (DMSO) is preferred. Additionally, the amidation reaction can be optimized using DMSO instead of hazardous solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Zinc dust: Used in hydrodechlorination reactions.

    Ethanol and isopropyl alcohol: Common solvents for hydrodechlorination.

    4-Dimethylaminopyridine (DMAP): Catalyst for ester hydrolysis.

Major Products Formed

The major products formed from these reactions include the dechlorinated and hydrolyzed derivatives of the original compound .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation. This inhibition can lead to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific ester functional group, which can be hydrolyzed to form carboxylic acids. This versatility makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

methyl 2-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-19-12(18)10-6-8-7-15-13(14)16-11(8)17(10)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYPELSIJDJQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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